3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride
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Overview
Description
3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a fused heterocyclic system that has gained significant attention due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often conducted in anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles; reactions are usually carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit phosphodiesterases, which play a role in regulating intracellular levels of cyclic nucleotides . This inhibition can result in various physiological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another imidazo[1,2-a]pyrimidine derivative with potential therapeutic applications.
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Uniqueness
3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This structural feature may confer distinct biological properties and enhance its potential as a therapeutic agent .
Properties
Molecular Formula |
C9H10ClN3O2 |
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Molecular Weight |
227.65 g/mol |
IUPAC Name |
3-imidazo[1,2-a]pyrimidin-3-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c13-8(14)3-2-7-6-11-9-10-4-1-5-12(7)9;/h1,4-6H,2-3H2,(H,13,14);1H |
InChI Key |
MHYWOPHYEPJFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)CCC(=O)O.Cl |
Origin of Product |
United States |
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